molecular formula C19H28N2O4S B4649673 (4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone

Cat. No.: B4649673
M. Wt: 380.5 g/mol
InChI Key: YWZXWPBUUWSHCU-UHFFFAOYSA-N
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Description

(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is a complex organic compound that features a piperazine ring, a sulfonyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone typically involves multiple steps. One common route starts with the sulfonylation of 4-(2-Methylpropyl)phenylamine to form the corresponding sulfonamide. This intermediate is then reacted with piperazine under controlled conditions to form the sulfonylpiperazine derivative. Finally, the tetrahydrofuran-2-ylmethanone moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new medications.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperazin-1-yl)(tetrahydrofuran-2-yl)methanone: is similar to other sulfonylpiperazine derivatives, which also feature a sulfonyl group attached to a piperazine ring.

    Tetrahydrofuran derivatives: Compounds that contain the tetrahydrofuran moiety, which is known for its stability and versatility in chemical reactions.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-15(2)14-16-5-7-17(8-6-16)26(23,24)21-11-9-20(10-12-21)19(22)18-4-3-13-25-18/h5-8,15,18H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZXWPBUUWSHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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